molecular formula C14H23O19S3-3 B6292498 [(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate CAS No. 9064-57-7

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate

Cat. No.: B6292498
CAS No.: 9064-57-7
M. Wt: 591.5 g/mol
InChI Key: LOLIXMXCEPTFMC-DAFWLPGBSA-K
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Description

Lambda-Carrageenan is a type of carrageenan, a family of sulfated polysaccharides extracted from red seaweed . It is a multifunctional gelling agent that can be used to create viscosity variations in foods, beverages, home & personal care products . Unlike kappa and iota types of carrageenans which form gels under certain conditions, lambda carrageenan does not form a gel but can only be used as a thickener and stabilizer .


Molecular Structure Analysis

Lambda carrageenan is composed of monomer units consisting of a 4-linked β-D-galactose and a 3-linked α-D-mannose unit . It is a sulfated polygalactan with 15–40% ester sulfate content, which makes it an anionic polysaccharide .


Chemical Reactions Analysis

The dynamic moduli and viscosity of lambda-carrageenan solutions increase with the increase of polysaccharide concentration, but they decrease with added Na+, confirming the polyelectrolyte nature of lambda-carrageenan . The incorporation of various types of nanoparticles and polymer networks into carrageenan hydrogels has resulted in the formation of hybrid platforms with significant mechanical, chemical, and biological properties .


Physical and Chemical Properties Analysis

Lambda-Carrageenan solutions exhibit a Newtonian zero-shear viscosity region followed by a shear-thinning zone . The intrinsic viscosity of lambda-carrageenan in a 20 mmol/dm3 Na+ solution is 14.7 dL/g .

Scientific Research Applications

Antiviral Activity Against COVID-19

Lambda-carrageenan has demonstrated potent antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Although there is a lack of solid evidence from clinical trials to support its broad application as a COVID-19 treatment, its antiviral properties against a range of viruses suggest potential as a preventive or therapeutic agent in viral infections, including COVID-19 (Frediansyah, 2021).

Applications in Foods and Medical Fields

Carrageenans, including lambda-carrageenan, are recognized for their functional properties as gelling, thickening, and stabilizing agents in the food industry. Beyond these, they exhibit biological activities such as antiviral, anticoagulant, antitumor, antioxidant, anti-inflammatory, and immune-modulatory activities. These properties make carrageenans suitable for various applications in food products and medical fields, including pharmaceutical formulations and experimental medicine (Noor, 2018).

Prevention Against HPV Infection

Research indicates carrageenan, including lambda-carrageenan, as a potential preventive strategy against human papillomavirus (HPV) infection. Carrageenan has shown consistent anti-HPV activity across various study designs, suggesting it could complement HPV vaccination for women (Laurie et al., 2021).

Anti-inflammatory and Antinociceptive Activities

Studies on carrageenan's use in modeling inflammatory edema have shown it to be effective in evaluating the anti-inflammatory activity of new drugs, especially in rat models. This application underscores carrageenan's role in research focused on inflammation and pain management (Cong Hong Hanh et al., 2015).

Impact on Gut Microbiota

Recent studies have explored the impact of dietary emulsifiers, including carrageenan, on the gut microbiota. Although the research primarily investigates adverse effects, it contributes to understanding how carrageenan influences gut health and the implications for metabolic diseases (Vo et al., 2019).

Mechanism of Action

Mode of Action:

Lambda-carrageenan exhibits several modes of action:

Action Environment:

Environmental factors, such as temperature, pH, and ionic strength, influence lambda-carrageenan’s stability, efficacy, and functionality. For instance, it forms gels more readily in the presence of cations like potassium and calcium .

Future Directions

Recently, many studies have focused on carrageenan-based hydrogels for biomedical applications thanks to their intrinsic properties, including biodegradability, biocompatibility, resembling native glycosaminoglycans, antioxidants, antitumor, immunomodulatory, and anticoagulant properties . The incorporation of various types of nanoparticles and polymer networks into carrageenan hydrogels has resulted in the formation of hybrid platforms with significant mechanical, chemical, and biological properties, making them suitable biomaterials for drug delivery, tissue engineering, and wound healing applications .

Properties

IUPAC Name

[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O19S3/c1-5-8(16)6(3-15)29-14(10(5)32-35(21,22)23)31-11-7(4-28-34(18,19)20)30-13(27-2)12(9(11)17)33-36(24,25)26/h5-17H,3-4H2,1-2H3,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3/t5-,6?,7?,8?,9-,10?,11?,12?,13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLIXMXCEPTFMC-DAFWLPGBSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC(C1OS(=O)(=O)[O-])OC2C(OC(C(C2O)OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C([C@@H](OC(C1O)CO)OC2[C@@H](C([C@H](OC2COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O19S3-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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